molecular formula C7H6N2O B13105347 5H-Pyrano[4,3-d]pyrimidine CAS No. 23134-80-7

5H-Pyrano[4,3-d]pyrimidine

Cat. No.: B13105347
CAS No.: 23134-80-7
M. Wt: 134.14 g/mol
InChI Key: JQOFOTFEYRMUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a six-membered pyran ring fused to a six-membered pyrimidine ring, creating a unique scaffold that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[4,3-d]pyrimidine typically involves multicomponent reactions. One common method is the one-pot three-component reaction of benzaldehyde, malononitrile, and barbituric acid. This reaction is often catalyzed by various catalysts, including magnetic nanocatalysts, which can be easily separated and reused . The reaction conditions usually involve refluxing in water or other solvents under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound derivatives often employs green chemistry principles. For instance, the use of magnetized deionized water as a solvent has been reported to enhance reaction rates and yields while minimizing environmental impact . This method is advantageous due to its simplicity, low cost, and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrano[4,3-d]pyrimidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydropyrano[4,3-d]pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrano[4,3-d]pyrimidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

5H-Pyrano[4,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects . The presence of the pyran and pyrimidine rings allows for multiple points of interaction with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Uniqueness: 5H-Pyrano[4,3-d]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile scaffold for drug development .

Properties

CAS No.

23134-80-7

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2

InChI Key

JQOFOTFEYRMUBK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2C=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.